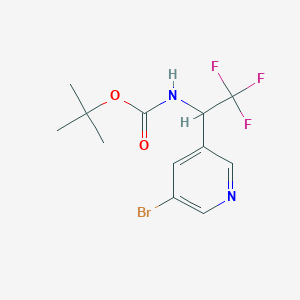
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is a chemical compound that belongs to the class of trifluoroethylamines. This compound is characterized by the presence of a trifluoromethyl group, a bromopyridine moiety, and a Boc (tert-butoxycarbonyl) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-pyridinecarboxylic acid and 2,2,2-trifluoroethylamine.
Protection: The amino group of 2,2,2-trifluoroethylamine is protected using a Boc protecting group to form N-Boc-2,2,2-trifluoroethylamine.
Coupling Reaction: The protected amine is then coupled with 5-bromo-3-pyridinecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or acetonitrile to enhance reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Purification: Employing techniques like column chromatography or recrystallization to purify the final product.
化学反应分析
Types of Reactions
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
科学研究应用
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the development of probes and ligands for studying biological pathways and molecular interactions.
作用机制
The mechanism of action of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
N-Boc-1-(4-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Similar structure with a bromine atom at the 4-position of the pyridine ring.
N-Boc-1-(5-chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Contains a chlorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 5-position of the pyridine ring can influence the compound’s reactivity and biological activity.
Trifluoromethyl Group: The trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s stability and lipophilicity.
属性
CAS 编号 |
886368-08-7 |
|---|---|
分子式 |
C12H14BrF3N2O2 |
分子量 |
355.15 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl]carbamate |
InChI |
InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18-9(12(14,15)16)7-4-8(13)6-17-5-7/h4-6,9H,1-3H3,(H,18,19) |
InChI 键 |
XNJSAXRWDQPUFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CN=C1)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


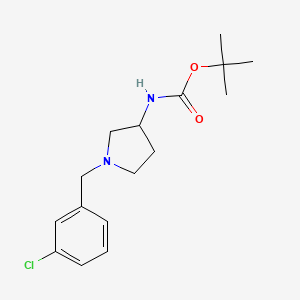
![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)
![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)
![(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14796399.png)
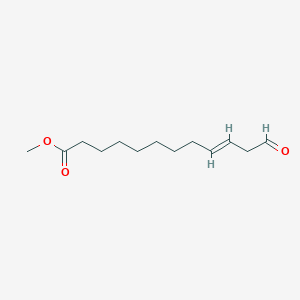
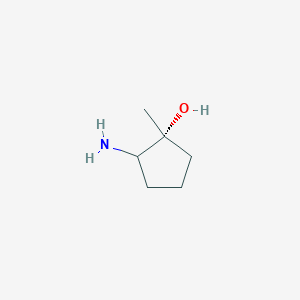

![Methanone, (2-butyl-3-benzofuranyl)[5-[2-(diethylamino)ethoxy]-2-thienyl]-](/img/structure/B14796420.png)
![(2E)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14796439.png)
![8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid](/img/structure/B14796443.png)
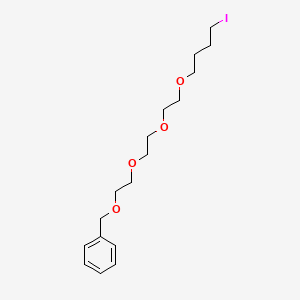
![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)
![2-Propenamide, N-[3-[[5-(3-quinolinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-](/img/structure/B14796480.png)
